

Application Notes: Double Mitsunobu Reaction in the Synthesis of (-)-Lupinine

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Compound of Interest

Compound Name: Octahydro-2H-quinolizin-1-ylmethanol

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Introduction

The Mitsunobu reaction is a versatile and widely utilized transformation in organic synthesis for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and azides.^{[1][2][3]} A key feature of this reaction is the inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool for controlling stereochemistry in the synthesis of complex chiral molecules and natural products.^{[1][3][4]} The reaction typically involves an alcohol, a nucleophile (often with an acidic proton), triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).^[2] This application note details the strategic use of a double Mitsunobu reaction in the total synthesis of the quinolizidine alkaloid, (-)-lupinine, a natural product of significant interest.

The Role of the Double Mitsunobu Reaction in (-)-Lupinine Synthesis

The total synthesis of (-)-lupinine, as reported by Santos et al., employs a "double Mitsunobu" strategy to achieve two critical transformations: a stereochemical inversion and a carbon-carbon bond formation.^{[5][6][7]} This approach highlights the utility of the Mitsunobu reaction beyond simple functional group conversions.

- First Mitsunobu Reaction (Stereoinversion): The initial key intermediate, an (R,R)-configured quinolizidinone, is converted to its (R,S)-diastereomer. This inversion of configuration at the C-10 position is crucial for establishing the correct stereochemistry required for the final

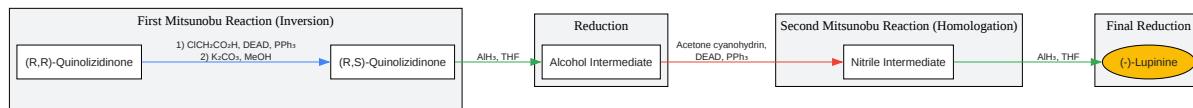
natural product. This step is achieved via a standard Mitsunobu reaction using a carboxylic acid, followed by hydrolysis.[5][6]

- Second Mitsunobu Reaction (Nitrile Installation): Following the stereoinversion and subsequent reduction, the resulting alcohol undergoes a second Mitsunobu reaction. In this step, acetone cyanohydrin is used as the nucleophile to install a nitrile group. This reaction is significant as it homologates the carbon chain, which is a necessary step for constructing the final hydroxymethyl group of (-)-lupinine after reduction.[5][8]

This sequential application of the Mitsunobu reaction provides an efficient pathway to the target molecule, demonstrating its power in complex synthetic routes.[5]

Reaction Pathway and Logic

The following diagram illustrates the core transformations in the synthesis of (-)-lupinine involving the double Mitsunobu reaction.



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Caption: Key transformations in the synthesis of (-)-lupinine.

Quantitative Data Summary

The following tables summarize the yields and conditions for the key Mitsunobu reactions in the synthesis of (-)-lupinine.

Table 1: First Mitsunobu Reaction - Inversion of Quinolizidinone Stereocenter

Step	Reagents	Solvent	Yield	Reference
Chloroacetylation	ClCH ₂ CO ₂ H, PPh ₃ , DEAD	EtOAc	99% (for chloroacetate)	[6]
Hydrolysis	K ₂ CO ₃ , MeOH	MeOH	75%	[5][6]
Overall	~74%			

Table 2: Second Mitsunobu Reaction - Installation of the Nitrile Group

Method	Nucleophile /Reagents	Solvent	Yield	Notes	Reference
A	KCN, DEAD, PPh ₃	-	31%	Low yield, no epimerization observed.	[5][8]
B	Acetone Cyanohydrin, DEAD, PPh ₃	Toluene-THF	81%	Clean reaction, no epimerization	[5][8]

Experimental Protocols

Protocol 1: Stereochemical Inversion via Mitsunobu Reaction

This protocol describes the inversion of the C-10 hydroxyl group of the (R,R)-quinolizidinone intermediate.

Step A: Chloroacetylation

- To a solution of the (R,R)-quinolizidinone alcohol (1.0 eq) in ethyl acetate (EtOAc), add chloroacetic acid (1.2 eq) and triphenylphosphine (PPh₃) (1.2 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the stirred solution.

- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the chloroacetate intermediate.

Step B: Hydrolysis

- Dissolve the chloroacetate intermediate (1.0 eq) in methanol (MeOH).
- Add potassium carbonate (K_2CO_3) (2.0 eq) to the solution.
- Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
- Once the reaction is complete, neutralize with a dilute acid solution (e.g., 1M HCl).
- Extract the product with a suitable organic solvent (e.g., dichloromethane).
- Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford the (R,S)-quinolizidinone alcohol.^{[5][6]}

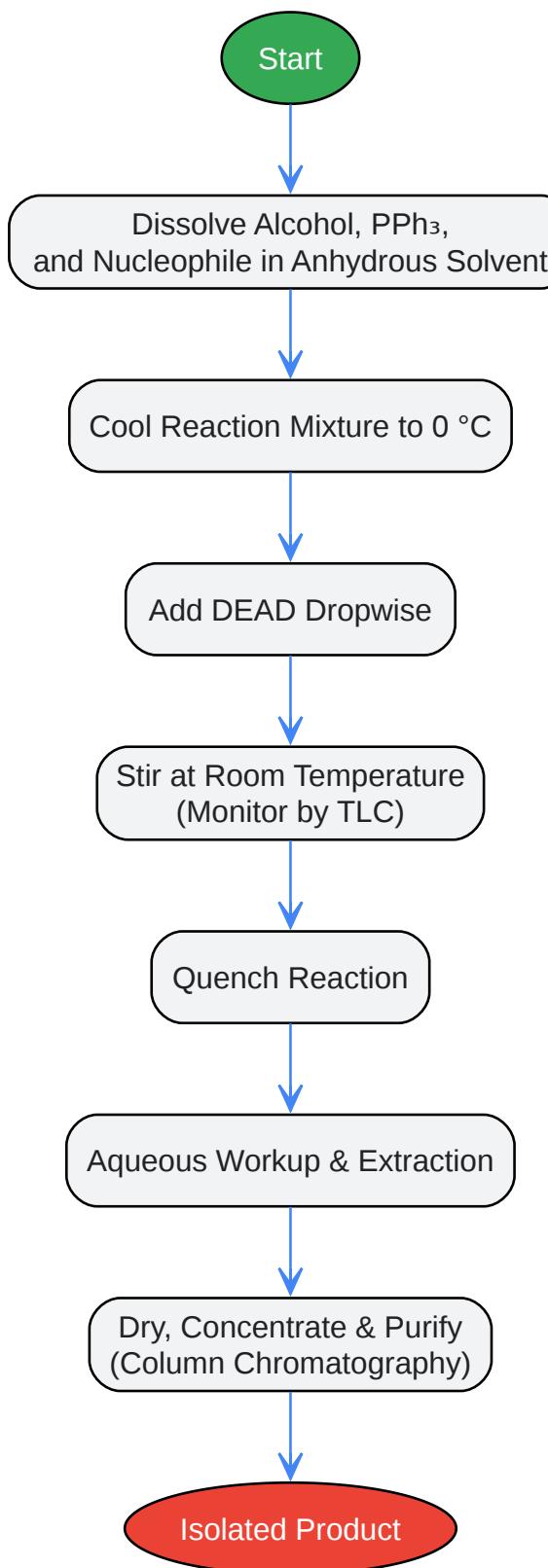
Protocol 2: Nitrile Installation via Mitsunobu Reaction

This protocol details the conversion of the C-10 hydroxyl group to a nitrile group.

- In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol intermediate (1.0 eq) and triphenylphosphine (PPh_3) (1.5 eq) in a mixture of anhydrous toluene and tetrahydrofuran (THF).
- Add acetone cyanohydrin (1.5 eq) to the solution.
- Cool the mixture to 0 °C using an ice bath.

- Add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired nitrile compound.[\[5\]](#)[\[8\]](#)

The following diagram outlines the general workflow for these experimental protocols.



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Caption: General workflow for the Mitsunobu reaction.

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